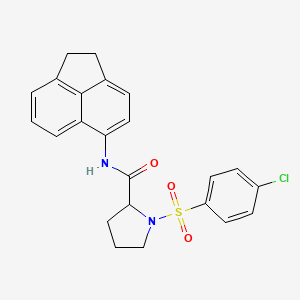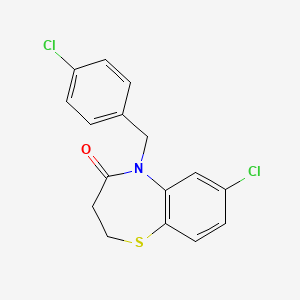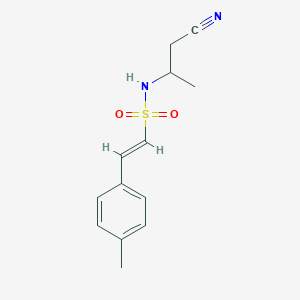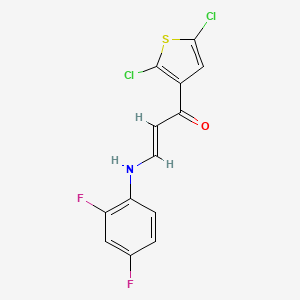
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one, commonly referred to as DCTF, is a novel synthetic compound that has recently been developed as a potential therapeutic agent. This compound has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. DCTF has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-bacterial effects. In addition, DCTF has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. The structure and synthesis of DCTF will be discussed in detail in the following sections.
Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
A study by Prabakaran, Manivarman, & Bharanidharan (2021) details the catalytic synthesis of chalcone derivatives, which are structurally similar to the compound . These derivatives show potent antioxidant activity, suggesting potential research applications in fields studying oxidative stress and related disorders.
Anticancer Properties
Research by Zhang et al. (2005) discovered that certain chalcone derivatives exhibit apoptosis-inducing properties, making them promising as anticancer agents. This aligns with the interest in exploring similar compounds for their potential in cancer research.
Molecular Structure Analysis
Girisha et al. (2016) examined the crystal structures of chalcones, providing insights into their molecular configurations. This type of research is fundamental in understanding how molecular structure affects a compound's biological activity.
Nonlinear Optical Properties
A study by Ng et al. (2019) on chalcone derivatives highlighted their potential in nonlinear optical applications. This suggests the possibility of using similar compounds in the development of optical materials and devices.
Synthesis and Spectroscopic Analysis
SangeethaMargreat et al. (2021) synthesized a related compound and conducted a comprehensive spectroscopic analysis, which can be crucial in the characterization of new materials and their potential applications in various scientific fields.
Antimicrobial and Antioxidant Agents
Biradar & Somappa (2016) synthesized novel compounds bearing a dichlorothiophene moiety and found them to be potent in antimicrobial and antioxidant evaluations, suggesting a potential application in the development of new antimicrobial agents.
properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NOS/c14-12-6-8(13(15)20-12)11(19)3-4-18-10-2-1-7(16)5-9(10)17/h1-6,18H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOLIBZJWYVNDV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)
![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)

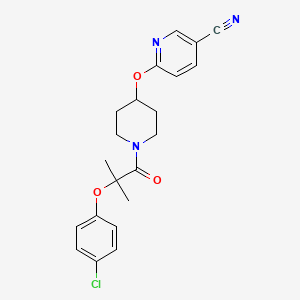
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)
